molecular formula C30H44O2 B12681019 3,5,3',5',-Tetra-tert-butyl-4,4'-dihydroxy-1,2-diphenylethylene CAS No. 2950-01-8

3,5,3',5',-Tetra-tert-butyl-4,4'-dihydroxy-1,2-diphenylethylene

Cat. No.: B12681019
CAS No.: 2950-01-8
M. Wt: 436.7 g/mol
InChI Key: AWUDLXWGQXPWFF-BUHFOSPRSA-N
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Description

3,5,3’,5’,-Tetra-tert-butyl-4,4’-dihydroxy-1,2-diphenylethylene is an organic compound known for its unique structural properties and significant applications in various fields. It is characterized by the presence of four tert-butyl groups and two hydroxyl groups attached to a diphenylethylene backbone. This compound is often used in scientific research due to its stability and reactivity.

Preparation Methods

The synthesis of 3,5,3’,5’,-Tetra-tert-butyl-4,4’-dihydroxy-1,2-diphenylethylene typically involves multiple steps. One common method includes the chlorination of triphenylmethane followed by a reaction with 3,5-di-tert-butyl-4-hydroxybenzaldehyde . Another approach involves the oxidation of 2,6-di-tert-butylphenol using sodium hydroxide in methanol . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

3,5,3’,5’,-Tetra-tert-butyl-4,4’-dihydroxy-1,2-diphenylethylene undergoes various chemical reactions, including:

Scientific Research Applications

3,5,3’,5’,-Tetra-tert-butyl-4,4’-dihydroxy-1,2-diphenylethylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,3’,5’,-Tetra-tert-butyl-4,4’-dihydroxy-1,2-diphenylethylene primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This activity is facilitated by the hydroxyl groups, which play a crucial role in the compound’s reactivity .

Comparison with Similar Compounds

3,5,3’,5’,-Tetra-tert-butyl-4,4’-dihydroxy-1,2-diphenylethylene can be compared with similar compounds such as:

These comparisons highlight the uniqueness of 3,5,3’,5’,-Tetra-tert-butyl-4,4’-dihydroxy-1,2-diphenylethylene in terms of its stability, reactivity, and wide range of applications.

Properties

CAS No.

2950-01-8

Molecular Formula

C30H44O2

Molecular Weight

436.7 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(E)-2-(3,5-ditert-butyl-4-hydroxyphenyl)ethenyl]phenol

InChI

InChI=1S/C30H44O2/c1-27(2,3)21-15-19(16-22(25(21)31)28(4,5)6)13-14-20-17-23(29(7,8)9)26(32)24(18-20)30(10,11)12/h13-18,31-32H,1-12H3/b14-13+

InChI Key

AWUDLXWGQXPWFF-BUHFOSPRSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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